molecular formula C23H23FN2O4S B2464704 N-(2,5-dimethylphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide CAS No. 451499-39-1

N-(2,5-dimethylphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide

Cat. No. B2464704
CAS RN: 451499-39-1
M. Wt: 442.51
InChI Key: JIDVLAFSUWFNKN-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with various groups including a 2,5-dimethylphenyl group, a fluorine atom, and a complex sulfamoyl group that includes a 2-methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the various substituents on the benzene ring. It would be best determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds with similar structures have been synthesized for various purposes, including the development of novel materials and pharmacological agents. For instance, the synthesis of aromatic polyamides with specific substituents has been explored for their electrochromic properties and stability, indicating the potential of N-(2,5-dimethylphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide in material science applications (Liou & Chang, 2008). These materials could be used in the development of novel electronic devices or sensors due to their stable electrochromic and electrofluorescent properties.

Pharmacological Potential

Several benzamide derivatives have been investigated for their pharmacological activities, including antipsychotic and antimicrobial properties. Although the specific compound was not directly studied, related structures have shown significant biological activity, suggesting potential research applications in drug discovery (Wise et al., 1987). For example, benzamide analogs have been synthesized and evaluated for their anticonvulsant, antimicrobial, and antipsychotic effects, highlighting the versatility of benzamide structures in pharmacological research.

Material Science and Polymer Chemistry

The synthesis of novel polyamides incorporating specific functional groups, such as those found in N-(2,5-dimethylphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide, has implications for material science. These compounds are of interest for their thermal stability and solubility in organic solvents, making them suitable candidates for the creation of high-performance polymers (Hsiao et al., 1999). Such polymers could find applications in advanced engineering, aerospace, or as components in electronic devices due to their unique physical and chemical properties.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some benzamides are known to be harmful if swallowed and suspected of causing genetic defects .

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c1-15-8-9-16(2)21(12-15)26-23(27)19-13-18(10-11-20(19)24)31(28,29)25-14-17-6-4-5-7-22(17)30-3/h4-13,25H,14H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDVLAFSUWFNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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